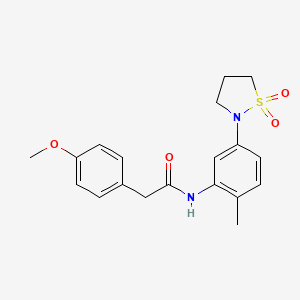

![molecular formula C14H19NO3 B2886595 (2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid CAS No. 1308925-09-8](/img/structure/B2886595.png)

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid, also known as TBBPA, is a chemical compound that is widely used as a flame retardant in various consumer products such as electronic devices, plastics, and textiles. TBBPA is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Applications De Recherche Scientifique

Self-assembly and Molecular Arrays

One of the notable applications involves the self-assembly directed by NH⋅⋅⋅O hydrogen bonding, leading to new layered molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines. These arrays are formed through cocrystallization, yielding hydrogen-bonded motifs that incorporate extensive networks of hydrogen bonds, crucial for constructing three-dimensional molecular structures. Such assemblies have implications for the development of novel materials with specific molecular orientations and properties (Armstrong et al., 2002).

Fluorinated Amino Acids in Medicinal Chemistry

The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as novel amino acids have been demonstrated. These compounds exhibit distinct conformational preferences and are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry for sensitive applications, potentially offering a new avenue for the design of peptidomimetic drugs or diagnostic agents (Tressler & Zondlo, 2014).

Hydrogen Bonding in Unnatural Amino Acids

Research into unnatural amino acids, such as those mimicking tripeptide β-strand configurations and forming β-sheet-like hydrogen-bonded dimers, highlights the potential for designing peptides with specific folding patterns. This area is significant for understanding protein folding mechanisms and designing peptides with predetermined three-dimensional structures for therapeutic applications (Nowick et al., 2000).

Steric Effects in Chemistry

Investigations into the steric effects and steric inhibition of resonance in compounds like 2-tert-butylbenzoic acid elucidate how molecular structure impacts chemical reactivity. This research is crucial for understanding reaction mechanisms and designing molecules with desired reactivity profiles, relevant across synthetic chemistry and material science (Böhm & Exner, 2001).

Magnetic Materials

The synthesis and magnetic studies of tetranuclear and pentanuclear compounds of the rare-earth metals using Schiff-base proligands demonstrate the creation of materials with specific magnetic properties. Such compounds are of interest for developing new magnetic materials, which are essential for storage media, sensors, and other technological applications (Yadav et al., 2015).

Propriétés

IUPAC Name |

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSUAYOKUTTZHA-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

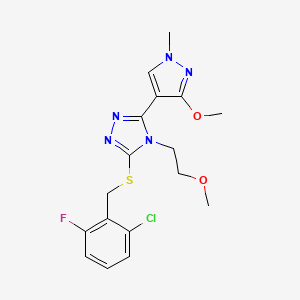

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

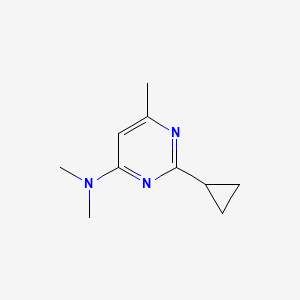

![N-[(1-Ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2886525.png)

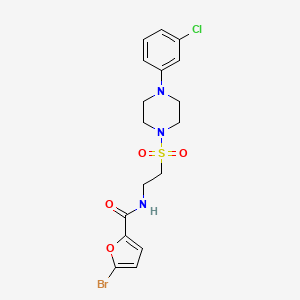

![(5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2886529.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2886532.png)

![1-[7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2886533.png)